1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid
Description
1-Cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl group at position 1 and an ethyl substituent at position 2.
Properties
CAS No. |
2138201-37-1 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-8-7(9(12)13)5-11(10-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
UPVVIKXCJGABTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis to Carboxylic Acid
The ethyl ester at position 4 is hydrolyzed to the carboxylic acid using acidic or basic conditions:
Method A: Acidic Hydrolysis
A mixture of ethyl 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylate (1 equiv), concentrated HCl (3 equiv), and water is heated at 90°C for 6 h. The reaction is quenched with ice water, and the product is extracted with dichloromethane. Yields range from 88–92%.
Method B: Basic Hydrolysis
Using NaOH (2 equiv) in ethanol-water (3:1) at 70°C for 4 h, the ester is saponified. Neutralization with dilute HCl precipitates the carboxylic acid (90–94% yield).
Comparative Analysis
Basic hydrolysis offers marginally higher yields and shorter reaction times, making it preferable for industrial-scale synthesis.
Alternative Routes via Intermediate Halogenation
A patent by DuPont describes a two-step halogenation-hydrolysis sequence for analogous pyrazole derivatives:
Step 1: Sulfonylation
1-Cyclopropyl-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester is treated with benzenesulfonyl chloride (1.2 equiv) in dichloroethane at 25°C. The hydroxyl group is converted to a sulfonate leaving group (89% yield).
Step 2: Bromination and Hydrolysis
The sulfonate intermediate reacts with hydrogen bromide (48% in acetic acid) at 60°C for 8 h, substituting the sulfonate with a bromine atom. Subsequent hydrolysis with aqueous NaOH (2.5 M, 80°C, 5 h) yields the carboxylic acid (overall yield: 78%).
Limitations
-
Requires handling corrosive HBr/acetic acid mixtures.
-
Bromine incorporation may necessitate additional purification steps.
Regioselective Alkylation Strategies
Introducing the cyclopropyl group at position 1 demands regioselective N-alkylation. A method adapted from Kumar et al. employs phase-transfer catalysis:
Procedure
1-Ethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1 equiv), cyclopropyl bromide (1.5 equiv), tetrabutylammonium bromide (0.1 equiv), and KOH (2 equiv) are stirred in toluene-water (2:1) at 50°C for 24 h. The organic layer is separated, dried, and concentrated to give the N-cyclopropyl product (68–75% yield).
Optimization Insights
-
Catalyst Load: Increasing tetrabutylammonium bromide to 0.2 equiv improves yield to 82%.
-
Solvent System: Biphasic conditions enhance reaction efficiency by stabilizing the transition state.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Reactor Design
-
Pressure Reactions: Autoclaves rated for 1.0 MPa accommodate high-temperature steps (e.g., cyclocondensation at 120°C).
-
Continuous Flow Systems: Microreactors reduce reaction times for hydrolysis steps by 40%.
Waste Management
-
Solvents like dichloroethane are recovered via distillation (85–90% efficiency).
-
Sodium sulfite washes neutralize residual oxidizing agents, reducing environmental impact.
Analytical Characterization
Critical quality control metrics include:
HPLC Purity
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase: Acetonitrile/0.1% phosphoric acid (55:45)
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts such as palladium and copper for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Potential Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Agricultural Chemistry
The compound has shown promise in agricultural applications, particularly as an insect growth regulator. Its ability to disrupt fatty acid synthesis in insect larvae suggests that it could be used to manage pest populations effectively.
Biological Research
Research into the biological activities of this compound has highlighted its potential antimicrobial and anti-inflammatory properties. These effects are being studied to understand better how they can be leveraged in therapeutic contexts.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations, suggesting potential as a broad-spectrum antimicrobial agent. |
| Study B | Insect Growth Regulation | Showed effective disruption of larval development in targeted pest species, indicating its utility in integrated pest management strategies. |
| Study C | Enzyme Interaction | Identified the compound's binding affinity to specific metabolic enzymes, providing insights into its mechanism of action at the molecular level. |
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid with analogous compounds:
Key Observations:
- The ethyl group at position 3 balances hydrophobicity and solubility, contrasting with electron-withdrawing (e.g., nitro ) or hydrogen-bonding (e.g., amino ) groups in analogs.
- Acidity: The carboxylic acid group’s acidity is modulated by substituents. The target compound’s cyclopropyl (mildly electron-withdrawing) and ethyl (electron-donating) groups may result in moderate acidity, unlike the strongly acidic nitro derivative .
Biological Activity
1-Cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : CHNO
- CAS Number : 2138201-37-1
- Molecular Weight : 166.18 g/mol
This compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways. Its interaction with target proteins can disrupt cellular functions, leading to various biological effects.
Target Enzymes
- Lactate Dehydrogenase (LDH) : Inhibition of LDH has been linked to reduced lactate production and glycolysis in cancer cells, suggesting a potential application in cancer therapy .
- Succinate Dehydrogenase (SDH) : The compound has shown efficacy in inhibiting SDH, affecting the citric acid cycle and energy production within cells.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Study 1: Inhibition of Lactate Dehydrogenase
A study highlighted the optimization of pyrazole-based inhibitors targeting LDH, where this compound was identified as a lead compound with low nanomolar inhibition against LDHA and LDHB. This inhibition correlated with reduced lactate production in pancreatic cancer cells .
Study 2: Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. The structure-function relationship was explored to enhance efficacy against bacterial strains .
Study 3: Agrochemical Applications
The compound has been investigated for its role as a succinate dehydrogenase inhibitor in agricultural settings, demonstrating effectiveness as a new class of fungicides against various plant pathogens.
Q & A
Q. What are the standard synthetic routes for 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions starting with pyrazole core formation. For example, cyclopropane-containing precursors may undergo nucleophilic substitution or coupling reactions. A common approach involves esterification of the carboxylic acid group followed by cyclopropane introduction via alkylation (e.g., using cyclopropyl halides). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) and characterization by NMR/IR ensures product integrity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and cyclopropane integrity (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
- IR Spectroscopy : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 209.12 for C₉H₁₂N₂O₂) .
- Elemental Analysis : Ensures purity (>95%) .
Q. How does the reactivity of the carboxylic acid group influence derivatization?
The carboxylic acid can undergo esterification, amidation, or coupling reactions. For example, activation with EDCl/HOBt facilitates peptide bond formation, enabling bioactivity studies. Cyclopropane stability under acidic/basic conditions must be verified to avoid ring-opening side reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for low-stability intermediates?
- Temperature Control : Slow warming (e.g., 0°C → 50°C) minimizes decomposition .
- Catalyst Screening : Use of trifluoroacetic acid (TFA) or DMAP improves coupling efficiency .
- By-Product Mitigation : Dry-load purification on Celite® reduces polar impurities during chromatography .
Q. How to resolve contradictions in spectral data for structural elucidation?
- X-ray Crystallography : Provides definitive structural confirmation (e.g., bond angles for cyclopropane) .
- Computational Modeling : DFT calculations (Gaussian) predict NMR shifts and optimize geometry .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals .
Q. What strategies are recommended for designing bioactivity assays?
- In Vitro Testing : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ determination .
- Solubility Optimization : Use DMSO/PBS buffers (pH 7.4) to enhance bioavailability .
- In Vivo Models : Rodent inflammation models (e.g., carrageenan-induced edema) with dose-response analysis .
Q. How to assess stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (>150°C) .
- Hygroscopicity Testing : Store in desiccators (silica gel) to prevent hydrolysis .
- Long-Term Stability : Monitor via HPLC every 3–6 months .
Methodological Challenges
Q. What computational tools predict interactions with biological targets?
- Molecular Docking (AutoDock/Vina) : Screens binding affinity to proteins (e.g., kinases) .
- Pharmacophore Modeling (MOE) : Identifies critical functional groups for activity .
- ADMET Prediction (SwissADME) : Estimates bioavailability and toxicity .
Q. How to address regioselectivity in substitution reactions?
- Steric Effects : Bulky groups (e.g., cyclopropyl) direct electrophiles to less hindered pyrazole positions .
- Electronic Effects : Electron-withdrawing substituents (e.g., -COOH) activate specific ring positions for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
